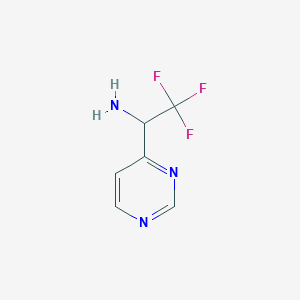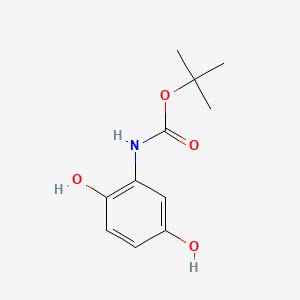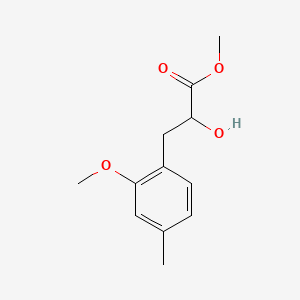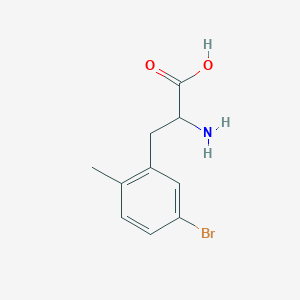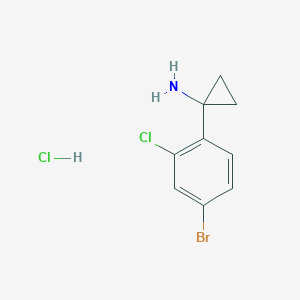
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride typically involves a multi-step process:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to form 4-bromo-2-chlorobenzene.
Cyclopropanation: The 4-bromo-2-chlorobenzene reacts with cyclopropane boronic acid in the presence of a suitable catalyst to form 1-(4-bromo-2-chlorophenyl)cyclopropane.
Amination: The cyclopropane derivative is then subjected to amination to introduce the amine group, resulting in 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing bromine or chlorine.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or amides.
科学研究应用
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity, enhancing binding affinity and specificity. The bromine and chlorine substituents influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
相似化合物的比较
Similar Compounds
- 1-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-fluoro-2-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and provides distinct electronic and steric properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H10BrCl2N |
|---|---|
分子量 |
282.99 g/mol |
IUPAC 名称 |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChI 键 |
MJUKQHMDTDWCPR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(C=C(C=C2)Br)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


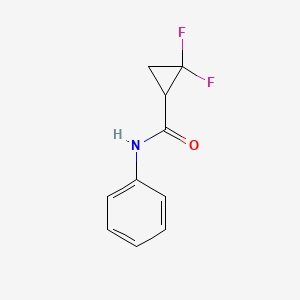
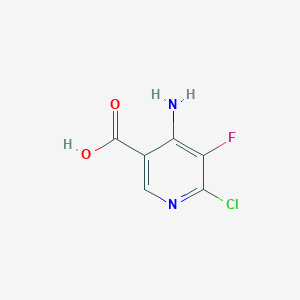
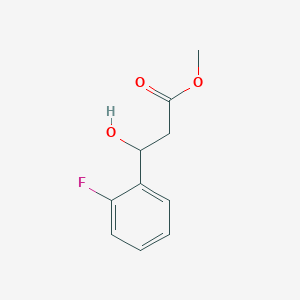
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)

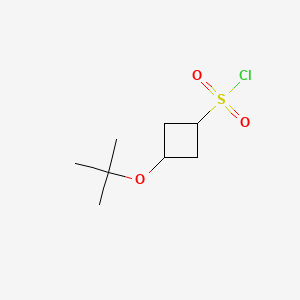

![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
